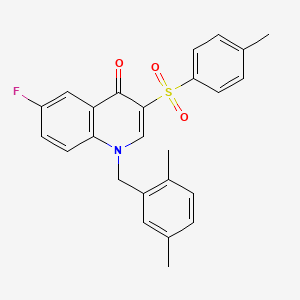

1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the tosyl (p-toluenesulfonyl) group suggests that this compound might be used as an intermediate in organic synthesis, as tosyl groups are often used as protecting groups for amines .

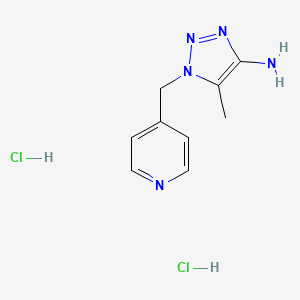

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 1-position with a 2,5-dimethylbenzyl group, at the 6-position with a fluorine atom, and at the 3-position with a tosyl group .Physical And Chemical Properties Analysis

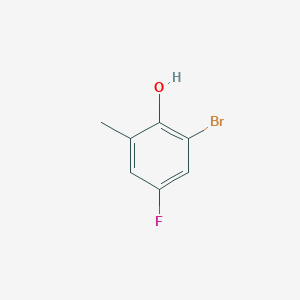

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .科学的研究の応用

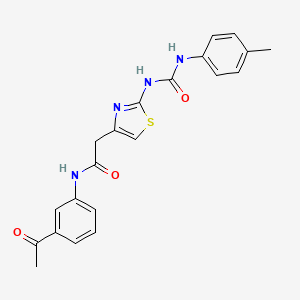

- The compound’s derivatives have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. Specifically, thiazole derivatives derived from this compound demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, they exhibited favorable activity against vancomycin-resistant Enterococcus faecium .

- Certain derivatives of this compound displayed broad-spectrum antifungal activity. For instance, compounds 9f and 14f were effective against drug-resistant Candida strains. Ester 8f even outperformed fluconazole against Candida auris .

- The N-2,5-dimethylphenylthioureido acid derivatives could serve as scaffolds for developing novel antimicrobial candidates specifically targeting Gram-positive bacteria. Their activity against resistant strains highlights their potential in combating bacterial infections .

- Researchers are exploring these derivatives within the context of molecular methods for discovering new antibiotics. Their unique structure and activity against resistant pathogens make them valuable candidates for further investigation .

- The compound’s structural features may inspire medicinal chemists to design analogs with enhanced pharmacological properties. By modifying specific functional groups, researchers can optimize its efficacy and safety profile .

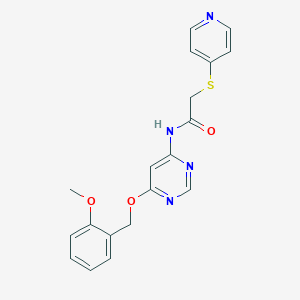

- Although not directly related to this compound, pyrimidine-based molecules have been extensively studied for their pharmacological activities. Considering the compound’s pyrimidine core, it could be explored in the context of drug development, especially if its derivatives exhibit additional desirable properties .

Antimicrobial Agents

Antifungal Properties

Drug Development for Gram-Positive Bacteria

Molecular Methods in Antibiotics Discovery

Medicinal Chemistry and Drug Design

Pyrimidine-Based Drug Development

作用機序

将来の方向性

特性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3S/c1-16-5-9-21(10-6-16)31(29,30)24-15-27(14-19-12-17(2)4-7-18(19)3)23-11-8-20(26)13-22(23)25(24)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTACHDJYBQPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)